1-(2-chlorobenzyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c17-14-6-2-1-5-12(14)10-22-16-13(9-20-22)15(18-11-19-16)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDRAYMAIHTBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring system.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazolopyrimidine core.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where pyrrolidine reacts with the intermediate compound formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Kinase Inhibition
Research has shown that pyrazolo[3,4-d]pyrimidines can effectively inhibit serine-threonine kinases. Specifically, compounds in this class have demonstrated activity against kinases such as CDK2 and p70S6K, which are pivotal in cell cycle regulation and cancer progression. Inhibition of these kinases can potentially lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Anticancer Potential
The anticancer properties of 1-(2-chlorobenzyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have been investigated through various studies. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been reported to exhibit significant growth inhibitory activity against cancer cell lines by inducing apoptosis and inhibiting proliferation .
Case Studies
| Study Reference | Compound Tested | Target Kinase | IC50 Value | Outcome |
|---|---|---|---|---|
| This compound | CDK2 | 56 nM | Effective inhibition observed | |
| Various derivatives | p70S6K | Varies | Significant anticancer activity noted |
Drug Development
The synthesis of this compound has been optimized for drug development purposes. The compound's ability to act as a bioisostere of adenine enhances its potential as a lead compound in developing new therapeutics targeting kinase-related diseases .
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
a. 1-(2-Methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (K405-4277)
- Structural Difference : 2-Methylphenyl vs. 2-chlorobenzyl at the 1-position.
- This compound (ID: K405-4277) is reported in and may exhibit lower metabolic stability due to reduced halogen-mediated resistance to oxidation .
b. 1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
- Structural Difference : 4-Chlorobenzyl at the 1-position and a phenethyl-piperazinyl group at the 4-position ().
- Impact : The 4-chloro substitution may enhance lipophilicity, while the bulky piperazine substituent could improve selectivity for G-protein-coupled receptors (e.g., GPR35/GPR55) compared to pyrrolidine .
Substituent Variations at the 4-Position
a. 1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
b. 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine
Core Modifications
a. 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structural Difference: Thieno[3,2-d]pyrimidine fused ring instead of a benzyl group ().
Adenosine Receptor Antagonism
Compounds like 4-chloro-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine () highlight the importance of electron-withdrawing groups (e.g., nitro, chloro) at the 1-position for adenosine A2A receptor binding. The target compound’s 2-chlorobenzyl group may offer optimized affinity due to balanced electronic and steric effects .
Biological Activity
1-(2-chlorobenzyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the modulation of various kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has been identified as a modulator of serine-threonine kinases, specifically targeting p70S6K and Akt pathways. These pathways are crucial in regulating cell growth, proliferation, and survival. By inhibiting these kinases, the compound may exert anti-proliferative effects in various cancer types and influence metabolic processes associated with insulin signaling.
Inhibition of Kinases
Research indicates that this compound effectively inhibits p70S6K and Akt-1. These kinases are integral to the mTOR signaling pathway, which is often dysregulated in cancers. The inhibition leads to reduced phosphorylation of downstream targets involved in protein synthesis and cell cycle progression .
Anticancer Properties
Studies have demonstrated the compound's potential as an anticancer agent. In vitro assays showed that it significantly reduces cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, treatment with this compound led to a marked decrease in viability in breast cancer and leukemia cell lines .
Data Table: Biological Activity Summary
Case Study 1: Breast Cancer
In a study examining the effects of this compound on breast cancer cells (MCF-7), researchers observed a significant reduction in cell proliferation following treatment. The study reported an IC50 value indicating effective concentration for inducing apoptosis through caspase activation pathways.
Case Study 2: Leukemia
Another investigation focused on acute myeloid leukemia (AML) cells treated with varying concentrations of the compound. Results indicated that higher doses led to increased apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2, showcasing its potential therapeutic role in hematological malignancies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-chlorobenzyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React pyrazolo[3,4-d]pyrimidin-4-one derivatives with 2-chloro-N-(4-chlorobenzyl)acetamide in dry acetonitrile under reflux. Filter, evaporate solvent, and recrystallize from acetonitrile to isolate the product .
- Route 2 : Use DMF as a solvent with anhydrous sodium acetate and 2-chloroacetyl chloride. Reflux for 16 hours, then pour onto ice for precipitation .
- Optimization : Yields depend on stoichiometric ratios (e.g., 1:1 molar ratio of reagents) and solvent purity. For example, recrystallization from acetonitrile improves purity (>95%) but may reduce yields (52–70%) .
Q. How can NMR spectroscopy confirm the structural integrity of substituted pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for pyrimidine and chlorobenzyl groups) and pyrrolidine protons (δ 2.5–3.5 ppm). Integration ratios validate substituent stoichiometry .
- 13C NMR : Carbonyl groups (C=O) appear at δ 160–170 ppm, while quaternary carbons in the pyrimidine ring resonate at δ 145–155 ppm .
- Contradictions : Impurities from incomplete recrystallization may cause split peaks; use preparative HPLC for purification .
Q. What safety protocols are critical when handling halogenated pyrazolo[3,4-d]pyrimidines in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .
- Waste Management : Halogenated byproducts require separate storage and disposal via licensed hazardous waste handlers .
- Ventilation : Use fume hoods during reactions with volatile chlorinated solvents (e.g., DCM, acetonitrile) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact the pharmacological activity of pyrazolo[3,4-d]pyrimidines?
- Methodology :
- SAR Studies : Replace the 2-chlorobenzyl group with fluorinated analogs (e.g., 2-fluorobenzyl) to assess changes in antitumor activity. Fluorine’s electronegativity enhances membrane permeability but may reduce binding affinity to purine-like targets .
- In Vitro Testing : Compare IC50 values against cancer cell lines (e.g., MCF-7) using MTT assays. Chloro derivatives often show higher cytotoxicity due to stronger hydrophobic interactions .
Q. What strategies resolve contradictions in crystallographic data for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- X-Ray Diffraction (XRPD) : Resolve ambiguous peaks (e.g., 2θ = 12.5°, 18.7°) by refining unit cell parameters and validating against simulated patterns from single-crystal data .
- Dynamic Light Scattering (DLS) : Detect polymorphic impurities in recrystallized samples; repurify using gradient cooling (e.g., 50°C → 0°C over 12 hours) .
Q. How can computational modeling guide the design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?
- Methodology :
- Docking Simulations : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793) .
- MD Simulations : Run 100-ns trajectories to assess stability of chlorobenzyl-pyrrolidine interactions. RMSD values >2.5 Å indicate poor target retention .
Q. What experimental designs optimize selectivity between closely related kinase targets (e.g., JAK2 vs. JAK3) for pyrazolo[3,4-d]pyrimidine analogs?
- Methodology :
- Kinase Profiling : Use Eurofins KinaseProfiler™ to screen against 100+ kinases. Derivatives with bulky pyrrolidine substituents (e.g., tert-butyl) show JAK2 selectivity (Ki < 10 nM) due to steric exclusion from JAK3’s smaller active site .
- Mutagenesis Studies : Introduce gatekeeper mutations (e.g., JAK3 M929A) to confirm binding specificity via IC50 shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
